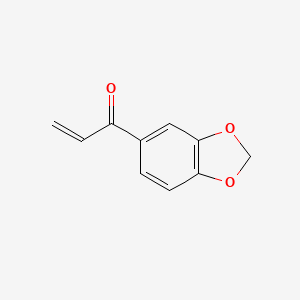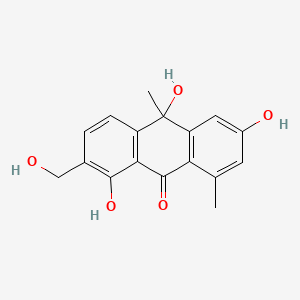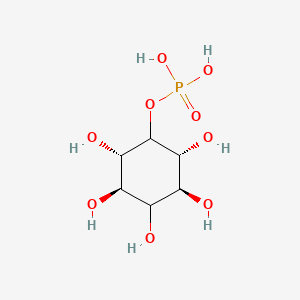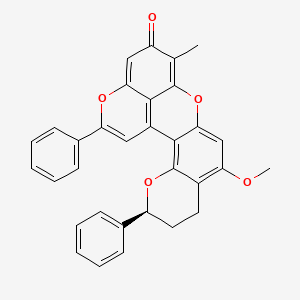
Dracorubin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dracorubin is a proanthocyanidin isolated from Dracaena draco. It has a role as a plant metabolite. It is a proanthocyanidin and an aromatic ether.
Applications De Recherche Scientifique
Synthesis and Structural Definition
Dracorubin, a pigment derived from 'dragon's blood' resin, has been a subject of research in synthetic chemistry. Studies have focused on synthesizing dracorubin and its derivatives, helping to define its chemical structure. This research is crucial for understanding the chemical properties and potential applications of dracorubin in various fields. Key studies include:
- Synthesis of (±)-draconol and (±)-dracorubin, major degradation products of dracorubin, helping to uniquely define its structure (Olaniyi, Powell, & Whalley, 1973); (Agbakwuru & Whalley, 1976).
Potential in Alzheimer's Disease Treatment
Dracorubin has been identified as a potential therapeutic agent for Alzheimer's disease (AD). A docking and molecular dynamics study predicted high-binding affinity of dracorubin to amyloid peptides, suggesting it as a promising candidate for AD treatment. This insight opens new avenues for exploring dracorubin in neurodegenerative disease research:
- Dracorubin showed high-binding affinity to monomers and mature fibrils of amyloid peptides, indicating potential effectiveness against AD (Ngo & Li, 2013).
Anti-Inflammatory and Antimicrobial Properties
Research on Daemonorops draco, from which dracorubin is derived, has revealed anti-inflammatory and antimicrobial properties. These studies highlight the potential of dracorubin and related compounds in treating inflammation and infections:
- Isolated compounds from D. draco resin, including dracorubin, demonstrated anti-inflammatory, pro-proliferative, and antimicrobial activities (Ticona et al., 2020).
Propriétés
Numéro CAS |
6219-63-2 |
|---|---|
Nom du produit |
Dracorubin |
Formule moléculaire |
C32H24O5 |
Poids moléculaire |
488.5 g/mol |
Nom IUPAC |
(5S)-9-methoxy-14-methyl-5,19-diphenyl-4,12,18-trioxapentacyclo[11.7.1.02,11.03,8.017,21]henicosa-1(21),2,8,10,13,16,19-heptaen-15-one |
InChI |
InChI=1S/C32H24O5/c1-18-23(33)16-27-29-22(15-25(35-27)20-11-7-4-8-12-20)30-28(37-31(18)29)17-26(34-2)21-13-14-24(36-32(21)30)19-9-5-3-6-10-19/h3-12,15-17,24H,13-14H2,1-2H3/t24-/m0/s1 |
Clé InChI |
FWKBXSPDFCAHFN-DEOSSOPVSA-N |
SMILES isomérique |
CC1=C2C3=C(C=C(OC3=CC1=O)C4=CC=CC=C4)C5=C6C(=C(C=C5O2)OC)CC[C@H](O6)C7=CC=CC=C7 |
SMILES |
CC1=C2C3=C(C=C(OC3=CC1=O)C4=CC=CC=C4)C5=C6C(=C(C=C5O2)OC)CCC(O6)C7=CC=CC=C7 |
SMILES canonique |
CC1=C2C3=C(C=C(OC3=CC1=O)C4=CC=CC=C4)C5=C6C(=C(C=C5O2)OC)CCC(O6)C7=CC=CC=C7 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Azepanyl-[2-methoxy-4-(methylthio)phenyl]methanone](/img/structure/B1206751.png)
![N-[4-(2,5-dimethyl-1-pyrrolyl)phenyl]benzamide](/img/structure/B1206752.png)

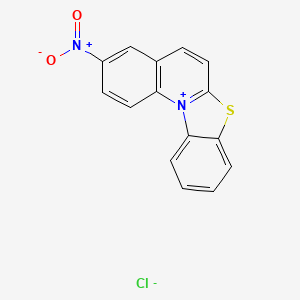
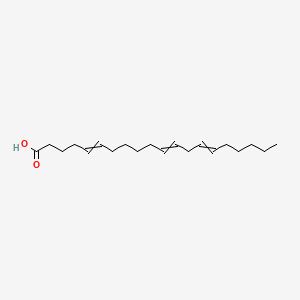
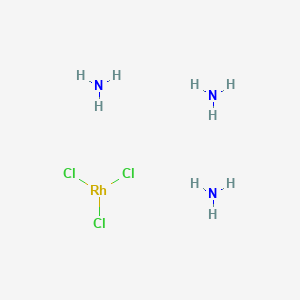
![Methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(12S,14S,16S)-16-(1,1-difluoroethyl)-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B1206762.png)
